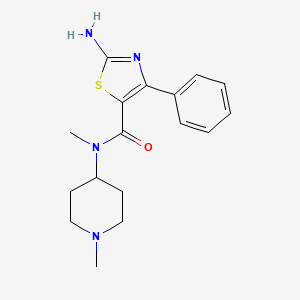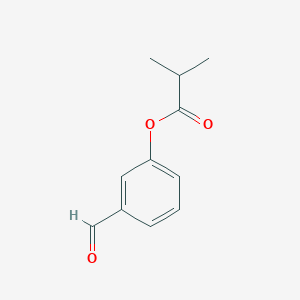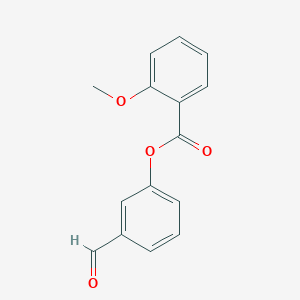![molecular formula C15H12N2O2 B7843883 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B7843883.png)
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of 2-(4-methylphenyl)pyridine-3-carboxylic acid with appropriate reagents under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Industrial production also emphasizes the importance of optimizing reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
科学研究应用
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has shown promise in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it suitable for use in materials science and as a precursor for other industrial chemicals.
作用机制
The mechanism by which 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.
相似化合物的比较
2-(3-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness: 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness allows it to be tailored for specific applications that other similar compounds may not be suitable for.
属性
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15(18)19)6-7-14(17)16-13/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPSCOFAAWBZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
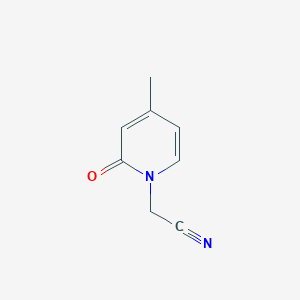
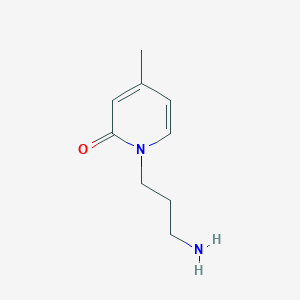
![2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile](/img/structure/B7843811.png)
![2-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B7843812.png)
![4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid](/img/structure/B7843818.png)
![4-[({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B7843819.png)
![4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid](/img/structure/B7843825.png)
![2-({5-Methylimidazo[1,2-a]pyridin-2-yl}formamido)hexanoic acid](/img/structure/B7843833.png)
![4-[[(5-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7843836.png)
![3-[[4-[(Cyclohexanecarbonylamino)methyl]benzoyl]amino]propanoic acid](/img/structure/B7843842.png)
